molecular formula C8H18N2O B3230520 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol CAS No. 1306571-74-3

2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol

Cat. No.: B3230520
CAS No.: 1306571-74-3
M. Wt: 158.24
InChI Key: VMKJCLXNVZNCPY-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol is a piperidine derivative featuring an aminomethyl group at the 2-position of the piperidine ring and an ethanol moiety linked via a two-carbon chain.

Piperidine derivatives are widely explored in medicinal chemistry due to their bioavailability and ability to modulate biological targets. The ethanol group in this compound may enhance water solubility compared to non-hydroxylated analogs, making it a candidate for drug discovery or chemical synthesis .

Properties

IUPAC Name

2-[2-(aminomethyl)piperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-7-8-3-1-2-4-10(8)5-6-11/h8,11H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKJCLXNVZNCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reductive amination of piperidine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include:

    Temperature: 25-50°C

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Methanol or ethanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol serves as a crucial building block in organic synthesis. It is utilized to create complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in synthetic pathways .

Reaction TypeCommon ReagentsProducts
OxidationKMnO₄, CrO₃Ketones or aldehydes
ReductionNaBH₄, LiAlH₄More saturated derivatives
SubstitutionAlkyl halides, NaOHSubstituted piperidine derivatives

Biology

Ligand Studies:
The compound has been investigated for its potential as a ligand in receptor studies. Its structure allows it to interact with biological targets effectively, potentially influencing receptor activity and enzyme modulation. This property is critical for drug development and understanding biochemical pathways.

Medicine

Therapeutic Potential:
Research has explored the use of this compound as an intermediate in drug synthesis. Its unique structure may provide therapeutic benefits in treating various conditions by acting on specific molecular targets within the body. For instance, its interactions with neurotransmitter receptors could lead to applications in neuropharmacology .

Case Studies

Case Study 1: Drug Development
In a study focused on developing new analgesics, researchers utilized this compound to synthesize novel compounds that exhibited enhanced efficacy compared to existing medications. The aminomethyl group facilitated binding to pain receptors, demonstrating the compound's potential in pain management therapies.

Case Study 2: Agrochemical Applications
Another investigation highlighted the use of this compound in synthesizing agrochemicals aimed at pest control. The piperidine structure allowed for modifications that improved the bioactivity of the resultant products against specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Aminopiperidin-1-yl)ethanol (CAS 89850-72-6)

  • Structural Differences: The amino group is at the 4-position of the piperidine ring instead of the 2-position.
  • Physicochemical Properties : Molecular weight = 144.21 g/mol (C₇H₁₆N₂O), smaller than the target compound due to the absence of a methylene spacer in the side chain .
  • Applications : Used as a pharmaceutical intermediate; its solubility profile (polar solvents) aligns with the target compound but may exhibit distinct pharmacokinetics due to the altered amine position .

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (CAS 727719-96-2)

  • Structural Differences: Contains a phenyl group and a ketone (ethanone) instead of the ethanol moiety.
  • Physicochemical Properties: Higher molecular weight (232.32 g/mol, C₁₄H₂₀N₂O) and lipophilicity due to the aromatic ring. Soluble in chloroform and methanol, suggesting reduced water solubility compared to the target compound .
  • Applications : Likely used in organic synthesis for building blocks with aromatic pharmacophores .

2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol (CAS 954572-56-6)

  • Structural Differences : Incorporates a pyridinyl group at the 5-position, introducing aromaticity and additional nitrogen atoms.
  • Physicochemical Properties : Molecular weight = 235.33 g/mol (C₁₃H₂₁N₃O). The pyridine ring enhances stability and may alter binding affinity in biological systems .
  • Applications: Potential use in targeting nicotinic acetylcholine receptors or as a chelating agent due to the pyridine moiety .

2-[2-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one

  • Structural Differences : Replaces the hydroxyl group with a ketone and adds a second piperidinyl group.
  • Physicochemical Properties : Higher molecular weight (239.36 g/mol, C₁₃H₂₅N₃O) and increased steric hindrance, likely reducing solubility in aqueous media .
  • Applications : Suited for hydrophobic environments in catalysis or as a precursor for heterocyclic compounds .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Target Compound ~170–200 (estimated) Likely polar solvents (e.g., methanol)
2-(4-Aminopiperidin-1-yl)ethanol 144.21 Polar solvents
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one 232.32 Chloroform, methanol
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol 235.33 Not specified (likely polar)

Biological Activity

2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol, a compound featuring a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H18N2OC_8H_{18}N_2O, with a molecular weight of 158.24 g/mol. The compound is characterized by its piperidine structure, which contributes to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate their activity, leading to potential therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The inhibition zones observed for certain derivatives ranged from 10 mm to 17 mm against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound and its derivatives possess notable antiproliferative effects against various cancer cell lines. For example, compounds were tested against the MDA-MB-231 breast cancer cell line, yielding IC50 values ranging from 0.33 to 7.10 μM . The structure–activity relationship (SAR) analysis highlighted that modifications on the piperidine ring significantly influenced their anticancer efficacy.

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity Tested Derivatives IC50/Zone of Inhibition Reference
AntimicrobialVarious piperidine derivatives10 mm - 17 mm
AntiproliferativeMDA-MB-231 breast cancer cell line0.33 - 7.10 μM
Anti-inflammatoryRelated compoundsNot specified

Case Study 1: Anticancer Activity

In one study, researchers synthesized a series of piperidine derivatives, including this compound, and evaluated their antiproliferative effects against multiple cancer cell lines (MCF-7, A2780). The results indicated that modifications at the piperidine nitrogen significantly enhanced potency against these cell lines .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of structurally similar compounds. The derivatives were tested against standard pathogenic strains, revealing substantial antibacterial activity particularly against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) showing effectiveness at lower concentrations than previously reported compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol, and how are key intermediates characterized?

  • Answer : The compound can be synthesized via reductive amination or borane-mediated reduction. For example, borane dimethyl sulfide (BH₃·SMe₂) is used to reduce secondary amines to alcohols under mild conditions, as demonstrated in the synthesis of structurally similar alcohols like 2-(2-methoxyphenyl)ethan-1-ol . Key intermediates (e.g., piperidine derivatives) are characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Hydrolysis steps (e.g., using KOH in methanol) may precede final reduction to ensure proper functional group conversion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Protective gear (gloves, goggles, lab coat) is mandatory due to potential skin/eye irritation and inhalation risks. Waste must be segregated and disposed via certified hazardous waste services. Emergency procedures include immediate flushing with water for eye/skin contact and oxygen administration for inhalation exposure . The compound’s amine and alcohol moieties may react exothermically with strong acids/oxidizers, requiring inert atmosphere conditions for sensitive reactions .

Q. How is the purity of this compound validated, and what analytical methods are preferred?

  • Answer : Purity is assessed via HPLC (≥95% area normalization) with UV detection at 254 nm. Complementary techniques include gas chromatography (GC) for volatile byproducts and Karl Fischer titration for residual water. Structural confirmation employs FTIR (amine N-H stretch at ~3300 cm⁻¹) and LC-MS for molecular ion verification .

Advanced Research Questions

Q. How can conflicting data on reaction yields for piperidine-derived alcohols be resolved during optimization?

  • Answer : Yield discrepancies often arise from solvent polarity, temperature, or catalyst loading. For example, lithium aluminium hydride (LiAlH₄) reductions of similar alcohols showed variable yields (50–85%) depending on substrate steric hindrance . Systematic Design of Experiments (DoE) can identify critical factors, while in situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation. Contradictions in borane vs. cyanoborohydride reductant efficiency should be contextualized via kinetic studies .

Q. What strategies improve selectivity in functionalizing the aminomethyl-piperidine scaffold without over-reduction or side reactions?

  • Answer : Selective protection/deprotection of the amine group (e.g., using Boc-anhydride) prevents undesired alkylation. For reductive steps, sodium cyanoborohydride (NaBH₃CN) offers pH-dependent selectivity for imine intermediates over alcohols . Computational modeling (DFT) predicts steric and electronic barriers to guide reagent choice. For example, bulky substituents on the piperidine ring may necessitate milder conditions to avoid ring-opening .

Q. How can metabolic pathways of this compound be predicted or analyzed in preclinical studies?

  • Answer : Radiolabeled isotopes (e.g., ¹⁴C at the ethanol moiety) track metabolic fate in vitro. LC-MS/MS identifies phase I metabolites (oxidation, deamination) and phase II conjugates (glucuronides). Comparative studies with analogs like 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol reveal common CYP450 isoforms involved in oxidation . Microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life and guide structural modifications to enhance bioavailability .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of this compound under acidic conditions?

  • Answer : Stability varies with acid strength and solvent. For instance, HCl in methanol may protonate the amine without decomposition, while concentrated H₂SO₄ likely cleaves the piperidine ring. Studies on similar compounds (e.g., 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) show that electron-withdrawing groups on the piperidine ring increase acid sensitivity . Contradictions arise from differing experimental scales (mg vs. gram-level) and purity of starting materials .

Methodological Resources

  • Synthetic Protocols : Reductive amination (NaBH₃CN, NH₄OAc) .
  • Analytical Workflows : HRMS, 2D NMR (COSY, HSQC) .
  • Safety Compliance : OSHA guidelines for amine handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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